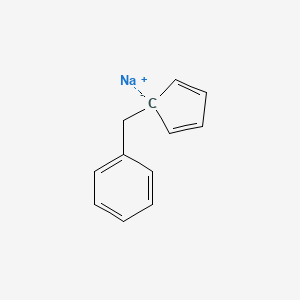
sodium;cyclopenta-2,4-dien-1-ylmethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;cyclopenta-2,4-dien-1-ylmethylbenzene is an organosodium compound with the molecular formula C12H11Na. This compound is part of the cyclopentadienyl family, which is known for its significant role in organometallic chemistry. The cyclopentadienyl anion is a versatile ligand that forms stable complexes with various metals, making it valuable in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium;cyclopenta-2,4-dien-1-ylmethylbenzene can be synthesized by treating cyclopentadiene with sodium. The reaction typically involves heating a suspension of molten sodium in dicyclopentadiene. The process can be represented by the following reaction:
2Na+2C5H6→2NaC5H5+H2
In this reaction, sodium cyclopentadienide is formed, which can then be further reacted with benzyl chloride to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors to handle the reactive sodium metal and cyclopentadiene. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Sodium;cyclopenta-2,4-dien-1-ylmethylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopentadienyl ketones or alcohols.
Reduction: Reduction reactions can convert the compound into cyclopentadienyl hydrocarbons.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sodium atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides (Cl-, Br-, I-) and organometallic reagents (Grignard reagents) are frequently employed.
Major Products Formed
Oxidation: Cyclopentadienyl ketones and alcohols.
Reduction: Cyclopentadienyl hydrocarbons.
Substitution: Various substituted cyclopentadienyl derivatives.
Scientific Research Applications
Sodium;cyclopenta-2,4-dien-1-ylmethylbenzene has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of metallocenes and other organometallic complexes. These complexes are valuable catalysts in various organic transformations.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: this compound is used in the production of polymers and advanced materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of sodium;cyclopenta-2,4-dien-1-ylmethylbenzene involves its ability to form stable complexes with metals. The cyclopentadienyl anion acts as a ligand, coordinating with metal atoms through its π-electrons. This interaction stabilizes the metal center and facilitates various catalytic processes. The molecular targets and pathways involved depend on the specific metal and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
Sodium cyclopentadienide (NaCp): A closely related compound where the cyclopentadienyl anion is not substituted with a benzyl group.
Cyclopentadienyliron dicarbonyl dimer: An organometallic compound with iron as the central metal.
Cyclopentadienone: An organic compound with a similar cyclopentadienyl structure but different functional groups.
Uniqueness
Sodium;cyclopenta-2,4-dien-1-ylmethylbenzene is unique due to the presence of both the cyclopentadienyl and benzyl groups. This combination enhances its reactivity and allows for the formation of more complex and diverse organometallic structures. Its ability to act as a versatile ligand makes it particularly valuable in the synthesis of novel catalysts and materials.
Properties
CAS No. |
64065-31-2 |
|---|---|
Molecular Formula |
C12H11Na |
Molecular Weight |
178.20 g/mol |
IUPAC Name |
sodium;cyclopenta-2,4-dien-1-ylmethylbenzene |
InChI |
InChI=1S/C12H11.Na/c1-2-6-11(7-3-1)10-12-8-4-5-9-12;/h1-9H,10H2;/q-1;+1 |
InChI Key |
QQEXCHQODGHZFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C[C-]2C=CC=C2.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















